![molecular formula C8H6Br2N2O B13656475 (4,6-Dibromopyrazolo[1,5-a]pyridin-3-yl)methanol](/img/structure/B13656475.png)
(4,6-Dibromopyrazolo[1,5-a]pyridin-3-yl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4,6-Dibromopyrazolo[1,5-a]pyridin-3-yl)methanol is a heterocyclic compound that belongs to the family of pyrazolopyridines. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of bromine atoms at positions 4 and 6, along with a hydroxymethyl group at position 3, makes this compound particularly interesting for various chemical reactions and biological studies.
Vorbereitungsmethoden
The synthesis of (4,6-Dibromopyrazolo[1,5-a]pyridin-3-yl)methanol typically involves the following steps:
Starting Material: The commercially available 5-bromo-1H-pyrazolo[3,4-b]pyridine is used as the starting material.
Iodization: The starting material is iodized using N-iodosuccinimide (NIS) to obtain an intermediate.
Hydroxymethylation: The key intermediate undergoes hydroxymethylation to introduce the hydroxymethyl group at position 3.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.
Analyse Chemischer Reaktionen
(4,6-Dibromopyrazolo[1,5-a]pyridin-3-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The bromine atoms can be reduced to form debrominated derivatives.
Substitution: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Major products formed from these reactions include various substituted pyrazolopyridines, which can be further utilized in medicinal chemistry.
Wissenschaftliche Forschungsanwendungen
(4,6-Dibromopyrazolo[1,5-a]pyridin-3-yl)methanol has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for designing inhibitors of tropomyosin receptor kinases (TRKs), which are associated with cancer proliferation.
Biological Studies: The compound is studied for its potential to inhibit various cancer cell lines, including colorectal cancer and non-small cell lung cancer.
Chemical Biology: It serves as a building block for synthesizing other biologically active molecules.
Wirkmechanismus
The mechanism of action of (4,6-Dibromopyrazolo[1,5-a]pyridin-3-yl)methanol involves its interaction with specific molecular targets:
Vergleich Mit ähnlichen Verbindungen
(4,6-Dibromopyrazolo[1,5-a]pyridin-3-yl)methanol can be compared with other pyrazolopyridine derivatives:
Pyrazolo[3,4-b]pyridines: These compounds have similar biological activities but differ in their substitution patterns.
Pyrazolo[4,3-c]pyridines: These compounds are also studied for their antiproliferative activities but have different structural features.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C8H6Br2N2O |
|---|---|
Molekulargewicht |
305.95 g/mol |
IUPAC-Name |
(4,6-dibromopyrazolo[1,5-a]pyridin-3-yl)methanol |
InChI |
InChI=1S/C8H6Br2N2O/c9-6-1-7(10)8-5(4-13)2-11-12(8)3-6/h1-3,13H,4H2 |
InChI-Schlüssel |
VFNVQKAFEXKDQM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C2=C(C=NN2C=C1Br)CO)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



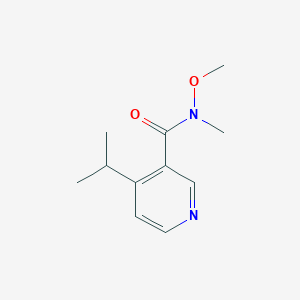
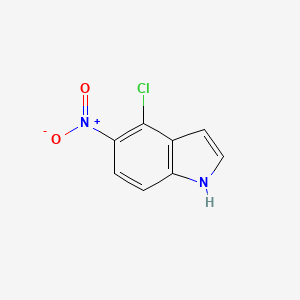
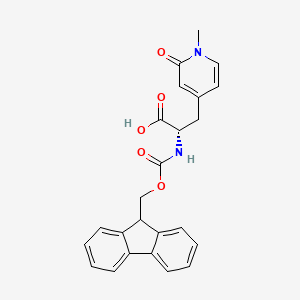
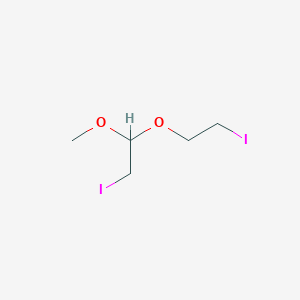
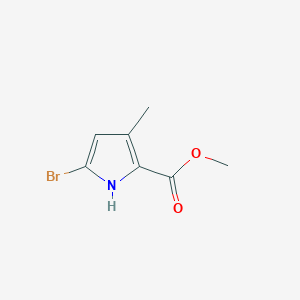

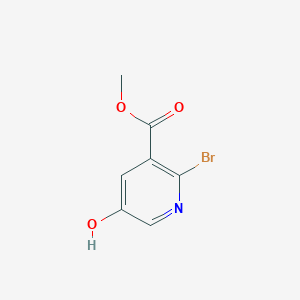

![4-bromo-7-chloroBenzo[b]thiophene-3-carboxylic acid](/img/structure/B13656467.png)
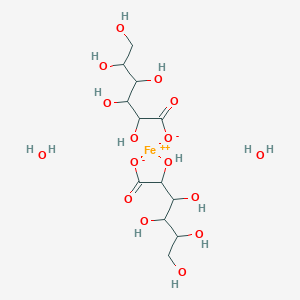

![[8-(Cyclopropylmethyl)-8-azabicyclo[3.2.1]octan-3-yl]methanol](/img/structure/B13656481.png)

